Hex-2-en-1-yl phenylacetate
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Overview
Description
Hex-2-en-1-yl phenylacetate is an organic compound with the molecular formula C14H18O2. It is an ester formed from hex-2-en-1-ol and phenylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-en-1-yl phenylacetate can be synthesized through the esterification reaction between hex-2-en-1-ol and phenylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid-supported catalysts, such as immobilized enzymes, can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Hex-2-en-1-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and hex-2-en-1-al.
Reduction: Hex-2-en-1-ol and phenylacetic acid.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Hex-2-en-1-yl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of hex-2-en-1-yl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and hex-2-en-1-ol, which may exert biological effects through different pathways. Phenylacetic acid, for example, is known to interact with enzymes involved in the urea cycle .
Comparison with Similar Compounds
Hex-2-en-1-yl phenylacetate can be compared with other similar esters, such as:
Hex-5-en-1-yl phenylacetate: Similar structure but with a different position of the double bond.
Phenylacetic acid esters: Various esters of phenylacetic acid with different alcohols.
Hex-2-en-1-yl acetate: An ester formed from hex-2-en-1-ol and acetic acid.
The uniqueness of this compound lies in its specific combination of hex-2-en-1-ol and phenylacetic acid, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
hex-2-enyl 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAPGDXGHDYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867485 |
Source
|
Record name | Hex-2-en-1-yl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71605-86-2 |
Source
|
Record name | 2-Hexen-1-yl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71605-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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